1-Cyclopropylpent-4-en-1-one
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Overview
Description
1-Cyclopropylpent-4-en-1-one is an organic compound with the molecular formula C₈H₁₂O It is characterized by a cyclopropyl group attached to a pent-4-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpent-4-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol. Another method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .
Industrial Production Methods: Industrial production of this compound typically involves the use of titanium tetrachloride as a catalyst in dichloromethane at low temperatures. The reaction conditions often include temperatures ranging from -78°C to -10°C to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the enone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclopropylpent-4-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and materials science for developing new polymers and resins
Mechanism of Action
The mechanism by which 1-Cyclopropylpent-4-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, influencing reactivity and binding affinity. Pathways involved include modulation of enzyme activity and alteration of metabolic processes .
Comparison with Similar Compounds
- Cyclopropylmethyl ketone
- Cyclopropylacetylene
- Cyclopropylcarbinol
Uniqueness: 1-Cyclopropylpent-4-en-1-one is unique due to its combination of a cyclopropyl group and an enone moiety. This structure imparts distinct reactivity and stability compared to other cyclopropyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-cyclopropylpent-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXUJYURMOPIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504429 |
Source
|
Record name | 1-Cyclopropylpent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31594-49-7 |
Source
|
Record name | 1-Cyclopropylpent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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